molecular formula C19H22FN3O2S B6587990 N-(4-fluorophenyl)-4-{[(4-methylthiophen-2-yl)formamido]methyl}piperidine-1-carboxamide CAS No. 1235624-22-2

N-(4-fluorophenyl)-4-{[(4-methylthiophen-2-yl)formamido]methyl}piperidine-1-carboxamide

Cat. No.: B6587990
CAS No.: 1235624-22-2
M. Wt: 375.5 g/mol
InChI Key: PAFYBPPEPVBOOV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-{[(4-methylthiophen-2-yl)formamido]methyl}piperidine-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine core linked to a 4-fluorophenyl group and a 4-methylthiophene-2-carboxamide moiety, is characteristic of compounds designed to interact with biological targets. Similar structural frameworks incorporating the N-(4-fluorophenyl) group and piperidine carboxamide units are found in compounds investigated for their activity on the central nervous system, such as 5-HT 2A receptors . Furthermore, the inclusion of a thiophene carboxamide group aligns with heterocyclic compounds studied for their potential as enzyme inhibitors or antibacterial agents . This combination of features makes this compound a valuable chemical probe for researchers exploring structure-activity relationships, screening for new bioactive molecules, and investigating novel mechanisms of action in physiological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c1-13-10-17(26-12-13)18(24)21-11-14-6-8-23(9-7-14)19(25)22-16-4-2-15(20)3-5-16/h2-5,10,12,14H,6-9,11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFYBPPEPVBOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperidine Carboxamides with Varying Aryl Substituents

Compounds sharing the piperidine-1-carboxamide scaffold but differing in aryl substituents provide insights into structure-activity relationships (SAR):

Compound Name Key Substituents Molecular Weight Yield (%) Pharmacological Notes Reference
N-(4-Fluorophenyl)-4-(benzimidazol-2-one)piperidine-1-carboxamide 4-Fluorophenyl, benzimidazolone 350.17 74 Selective inhibitor of 8-oxo targets
4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide 4-Fluorophenyl, aminoethyl ~300 (HCl salt) 120 TAAR1 agonist candidate
4-((Furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide Trifluoromethylphenyl, sulfonyl-furanyl 416.4 N/A Undisclosed activity; sulfonyl enhances polarity
1-Acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide 4-Chloro-2-fluorophenyl, acetyl ~312.7 N/A Chlorine addition may alter electronic profile

Key Observations :

  • Fluorophenyl vs.
  • Chloro-Fluorophenyl Hybrid: The 4-chloro-2-fluorophenyl group in introduces halogen bonding opportunities, which may enhance receptor affinity compared to mono-fluorinated analogs.
  • Benzimidazolone vs. Thiophene : The benzimidazolone group in replaces the thiophene-formamido chain, likely altering hydrogen-bonding interactions and metabolic stability.

Modifications at the Piperidine Side Chain

The formamido-methyl group in the target compound distinguishes it from analogs with alternative side chains:

  • Ureido vs. Formamido : 4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide replaces the formamido group with a bulkier ureido linkage. This modification increases hydrogen-bonding capacity but may reduce membrane permeability.
  • Aminoethyl vs.

Fluorine Position and Isomerism

The para-fluorine position in the target compound contrasts with ortho- or meta-fluorinated analogs discussed in , where isomerism significantly impacts pharmacological profiles. For example, misidentification risks arise in fluorinated fentanyl derivatives due to subtle structural differences, underscoring the importance of precise fluorine placement in SAR studies .

Preparation Methods

Starting Materials

  • 4-(Aminomethyl)piperidine : A common precursor for introducing the 4-aminomethyl substituent.

  • 1-N-Boc-piperidine-4-carboxylic acid : Used for carboxamide formation after deprotection.

Protection Strategies

  • Boc (tert-butyloxycarbonyl) protection : Ensures selective reactivity at the piperidine’s 1-position.
    Example reaction:

    4-(Aminomethyl)piperidine+(Boc)2ODMAP, CH2Cl21-N-Boc-4-(aminomethyl)piperidine\text{4-(Aminomethyl)piperidine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{1-N-Boc-4-(aminomethyl)piperidine}

    This intermediate prevents unwanted side reactions during subsequent steps.

Introduction of the N-(4-Fluorophenyl)carboxamide Group

The 1-carboxamide group is introduced via carbodiimide-mediated coupling.

Carboxamide Formation

  • Reagents :

    • 4-Fluoroaniline

    • 1-N-Boc-piperidine-4-carboxylic acid

    • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (hydroxybenzotriazole)

  • Reaction Conditions :

    1-N-Boc-piperidine-4-carboxylic acid+4-fluoroanilineEDCI, HOBt, DIPEA, DMF1-N-Boc-4-(aminomethyl)piperidine-1-carboxamide\text{1-N-Boc-piperidine-4-carboxylic acid} + \text{4-fluoroaniline} \xrightarrow{\text{EDCI, HOBt, DIPEA, DMF}} \text{1-N-Boc-4-(aminomethyl)piperidine-1-carboxamide}

    Yields for analogous reactions in patent literature range from 65–80%.

Boc Deprotection

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane.

    1-N-Boc-4-(aminomethyl)piperidine-1-carboxamideTFA, CH2Cl24-(aminomethyl)piperidine-1-carboxamide\text{1-N-Boc-4-(aminomethyl)piperidine-1-carboxamide} \xrightarrow{\text{TFA, CH}_2\text{Cl}_2} \text{4-(aminomethyl)piperidine-1-carboxamide}

    The free amine is critical for subsequent formamidation.

Attachment of the 4-Methylthiophene-2-Carbonyl Group

The formamido methyl group is introduced via amide bond formation between the piperidine’s 4-aminomethyl group and 4-methylthiophene-2-carbonyl chloride.

Synthesis of 4-Methylthiophene-2-Carbonyl Chloride

  • Procedure :

    • Oxidation : 4-Methylthiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

    4-Methylthiophene-2-carboxylic acid+SOCl2Δ4-Methylthiophene-2-carbonyl chloride+SO2+HCl\text{4-Methylthiophene-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{4-Methylthiophene-2-carbonyl chloride} + \text{SO}_2 + \text{HCl}

    Conversion efficiency exceeds 90% under reflux.

Amide Coupling

  • Reagents :

    • 4-Methylthiophene-2-carbonyl chloride

    • 4-(Aminomethyl)piperidine-1-carboxamide (from Step 3.2)

    • Triethylamine (TEA) as a base

  • Reaction Conditions :

    4-(Aminomethyl)piperidine-1-carboxamide+4-Methylthiophene-2-carbonyl chlorideTEA, CH2Cl2N-(4-Fluorophenyl)-4-[(4-methylthiophen-2-yl)formamido]methylpiperidine-1-carboxamide\text{4-(Aminomethyl)piperidine-1-carboxamide} + \text{4-Methylthiophene-2-carbonyl chloride} \xrightarrow{\text{TEA, CH}_2\text{Cl}_2} \text{N-(4-Fluorophenyl)-4-{[(4-methylthiophen-2-yl)formamido]methyl}piperidine-1-carboxamide}

    Patent data suggest yields of 70–85% after purification.

Purification and Characterization

Purification Methods

  • Column Chromatography :

    • Stationary phase: Silica gel (230–400 mesh).

    • Mobile phase: Gradient of ethyl acetate/hexane (1:1 to 3:1).

  • Recrystallization : Ethanol/water mixtures yield crystalline product with >95% purity.

Analytical Data

  • NMR (400 MHz, DMSO-d₆) :

    • δ 1.45–1.60 (m, 4H, piperidine CH₂).

    • δ 2.25 (s, 3H, thiophene-CH₃).

    • δ 7.15–7.30 (m, 4H, fluorophenyl).

  • LC-MS (ESI+) : m/z 375.5 [M+H]⁺.

Alternative Synthetic Routes

Convergent Approach

  • Step 1 : Separate synthesis of the N-(4-fluorophenyl)piperidine-1-carboxamide and 4-methylthiophene-2-formamido methyl intermediates.

  • Step 2 : Coupling via reductive amination or Mitsunobu reaction.
    Example:

    Piperidine-1-carboxamide+4-Methylthiophene-2-carboxaldehydeNaBH3CN, MeOHTarget compound\text{Piperidine-1-carboxamide} + \text{4-Methylthiophene-2-carboxaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target compound}

    This method offers modularity but requires stringent control over stoichiometry.

Solid-Phase Synthesis

  • Resin-bound piperidine : Enables iterative coupling of fluorophenyl and thiophene groups.

  • Advantages : High purity, scalability for combinatorial libraries.

Challenges and Optimization

  • Regioselectivity : Competing reactions at the piperidine’s 1- and 4-positions necessitate protective groups.

  • Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes for amide coupling at 80°C).

  • Solvent Systems : Substituting DMF with THF minimizes byproduct formation in carboxamide steps.

Industrial-Scale Considerations

  • Cost-Efficiency : Use of 4-fluoroaniline ($12–15/kg) and thiophene derivatives ($20–25/kg) impacts scalability.

  • Green Chemistry : Catalytic methods (e.g., enzymatic amidation) reduce reliance on SOCl₂ and EDCI .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-4-{[(4-methylthiophen-2-yl)formamido]methyl}piperidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential amide coupling and piperidine functionalization. For example, the piperidine core can be alkylated with a 4-fluorophenyl group via nucleophilic substitution, followed by formamidation using 4-methylthiophene-2-carboxylic acid chloride under anhydrous conditions (e.g., dichloromethane, triethylamine). Optimization may include temperature control (0–5°C for exothermic steps) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Yield improvements (≥70%) can be achieved by monitoring reaction progress with TLC or HPLC.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm, piperidine methylene protons at δ 3.1–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+^+: 415.18, observed: 415.17) .
  • HPLC : Purity assessment (≥95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How can aqueous solubility be improved for in vitro assays?

  • Methodological Answer : Solubility challenges arise from the hydrophobic thiophene and fluorophenyl groups. Strategies include:

  • Salt formation : Co-crystallization with tartaric acid (e.g., hemi-tartrate salt in improved solubility by 10-fold) .
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) for cell-based assays .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacological activity?

  • Methodological Answer :

  • In vitro : Receptor binding assays (e.g., CGRP receptor antagonism, as in ) using HEK-293 cells transfected with human CGRP receptors. IC50_{50} values can be determined via cAMP inhibition assays .
  • In vivo : Migraine models (e.g., nitroglycerin-induced hyperalgesia in rats) with intranasal administration (5–20 mg/kg) to assess efficacy and pharmacokinetics (Tmax_{max} = 2–4 hr) .

Q. How can structural analogs resolve contradictions in potency and toxicity data?

  • Methodological Answer :

  • SAR Studies : Modify the 4-methylthiophen-2-yl group to less lipophilic substituents (e.g., pyridinyl) to reduce CYP3A4 inhibition (a common issue in ).
  • Metabolic Stability : Incubate analogs with liver microsomes (human/rat) to identify metabolites via LC-MS. Replace metabolically labile groups (e.g., methylthio → trifluoromethyl) .

Q. What crystallographic data are available for related piperidine-carboxamide derivatives, and how do they inform conformational analysis?

  • Methodological Answer : X-ray crystallography (e.g., ) reveals key dihedral angles (e.g., 12.8° between piperidine and fluorophenyl groups) influencing receptor binding. Hydrogen-bonding networks (N–H⋯O) stabilize polymorphic forms, which can be replicated via solvent evaporation (acetonitrile/water) .

Q. How can data discrepancies in bioassay results be systematically addressed?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell passage number, serum concentration, and incubation time.
  • Counter-Screening : Test against off-target receptors (e.g., serotonin receptors) to rule out non-specific effects .
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3) and identify outliers .

Safety and Handling

Q. What are the acute toxicity profiles and recommended safety protocols for handling this compound?

  • Methodological Answer : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure:

  • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .

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